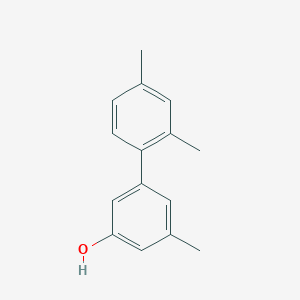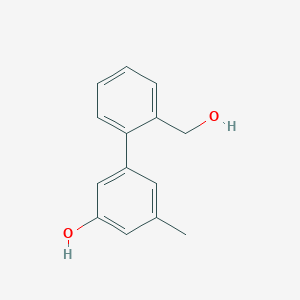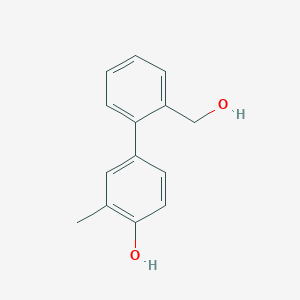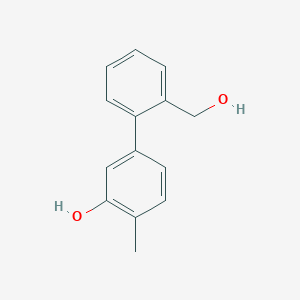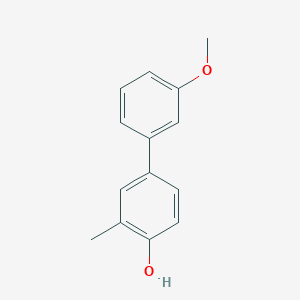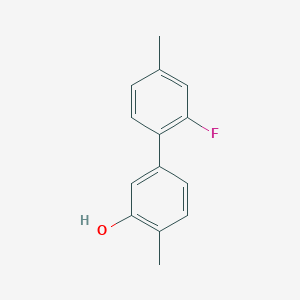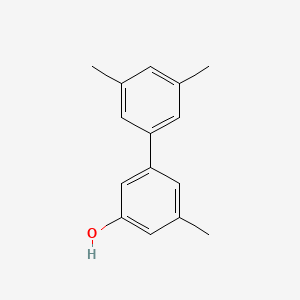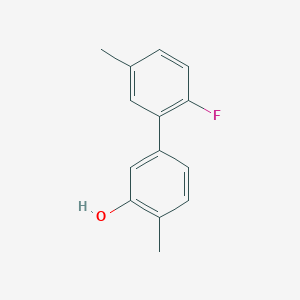
5-(2-Methoxyphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyphenyl)-3-methylphenol, 95% (hereafter referred to as 5-MMP) is a phenolic compound that is used in a variety of scientific research applications. It is a versatile compound that has a variety of properties, including antimicrobial, antioxidant, and anti-inflammatory activities. It is also used in the synthesis of various compounds, such as pharmaceuticals, cosmetics, and fragrances.
Aplicaciones Científicas De Investigación
5-MMP is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, cosmetics, and fragrances. It is also used in the synthesis of other compounds, such as dyes, pigments, and agrochemicals. Additionally, 5-MMP has been used in the study of antimicrobial, antioxidant, and anti-inflammatory activities.
Mecanismo De Acción
The exact mechanism of action of 5-MMP is not fully understood. However, it is believed that the compound has antimicrobial, antioxidant, and anti-inflammatory activities due to its ability to interact with various cellular components, such as enzymes and proteins. It is also believed to have an effect on the activity of certain enzymes, such as cytochrome P450 and NADPH oxidase.
Biochemical and Physiological Effects
5-MMP has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant and anti-inflammatory activities. Additionally, it has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450 and NADPH oxidase.
Advantages and Limitations for Laboratory Experiments
The use of 5-MMP in laboratory experiments has a number of advantages and limitations. The main advantage of using 5-MMP is its versatility and wide range of applications. Additionally, it is relatively easy to synthesize and can be purified by column chromatography. However, there are some limitations to its use, such as its potential toxicity and the fact that its exact mechanism of action is not fully understood.
Direcciones Futuras
The use of 5-MMP in scientific research is an area of active investigation. There are a number of potential future directions for the use of 5-MMP. These include the development of new synthetic routes for the synthesis of 5-MMP, the exploration of its potential therapeutic applications, and the further investigation of its biochemical and physiological effects. Additionally, further research into the exact mechanism of action of 5-MMP is needed in order to fully understand its potential applications.
Métodos De Síntesis
5-MMP is synthesized from a variety of organic compounds, including 2-methoxyphenol, 3-methylphenol, and other aromatic compounds. The synthesis method involves a reaction between the starting materials and a catalytic amount of sulfuric acid. The reaction is carried out at a temperature of 100-110 °C for a period of 1-2 hours. After the reaction is complete, the product is isolated and purified by column chromatography.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-7-11(9-12(15)8-10)13-5-3-4-6-14(13)16-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANKUKQVLJWSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683731 |
Source


|
| Record name | 2'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855346-73-5 |
Source


|
| Record name | 2'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


